molecular formula C30H48O4 B1257406 23-Hydroxyursolic Acid CAS No. 94414-19-4

23-Hydroxyursolic Acid

Cat. No.: B1257406
CAS No.: 94414-19-4
M. Wt: 472.7 g/mol
InChI Key: NZCULBURCGAPSF-PQWKYGPVSA-N
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Description

23-Hydroxyursolic Acid is a naturally occurring pentacyclic triterpenoid, structurally analogous to Ursolic Acid but distinguished by enhanced bioavailability and potent bioactivity . It is sourced from various plants, including Lagerstroemia speciosa (giant crepe myrtle) and Juglans sinensis . This compound is a high-purity reference standard for research use only; it is not intended for diagnostic or therapeutic applications in humans or animals. RESEARCH APPLICATIONS: Investigated for its broad-spectrum biological activities, this compound is a valuable tool for biomedical research. Key areas of interest include: - Metabolic & Cardiovascular Disease Research : Demonstrates potent anti-obesogenic and atheroprotective properties. In vivo studies show it significantly reduces diet-induced weight gain, improves glucose tolerance, and attenuates atherosclerotic lesion formation by up to 40% in mouse models . Its mechanism involves protecting monocytes and macrophages against nutrient stress-induced dysfunction . - Neuroinflammation & Autoimmunity Research : Emerging evidence highlights its efficacy in models of neuroinflammatory disease. Dietary supplementation suppresses the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, reducing disease severity by 48% and incidence by over 49% . - Oncology Research : Exhibits pro-apoptotic activity in various cancer cell lines, including human promyelocytic leukemia (HL-60) and HeLa cells . The mechanism is associated with the formation of the Death-Inducing Signaling Complex (DISC), activation of caspase-8 and -3, and the disruption of mitochondrial membrane potential . - Bone Health Research : Shows inhibitory effects on RANKL-induced osteoclast differentiation, suggesting potential for investigating bone resorption disorders like osteoporosis . MECHANISM OF ACTION: The compound's primary mechanism involves protecting cellular redox homeostasis. It counteracts metabolic stress-induced monocyte priming by preventing the oxidative inactivation of MAPK Phosphatase 1 (MKP-1), a key regulator of monocyte and macrophage function . This action reduces hyper-chemotaxis and the recruitment of pro-inflammatory macrophages to sites of inflammation, such as vascular walls and adipose tissue . Furthermore, it can reprogram macrophages toward an anti-inflammatory, stress-resistant phenotype . In cancer cells, it triggers apoptosis via both the death receptor and mitochondrial pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,23+,24+,26+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCULBURCGAPSF-PQWKYGPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314493
Record name 23-Hydroxyursolic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94414-19-4
Record name 23-Hydroxyursolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94414-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-23-Hydroxyursolic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-Hydroxyursolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-23-HYDROXYURSOLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Botanical Sources of 23 Hydroxyursolic Acid

Identification in Specific Plant Species

23-Hydroxyursolic acid is a pentacyclic triterpenoid (B12794562), a derivative of ursolic acid, which has been identified in a variety of plant species. Its presence is of interest to researchers for its potential biological activities.

Cussonia bancoensis as a Primary Source

Cussonia bancoensis, a medium-sized tree native to the dense, humid forests of regions between the Ivory Coast and Nigeria, is a notable source of this compound. thieme-connect.com The stem bark of this plant, in particular, has been found to contain this compound. thieme-connect.comtandfonline.comnih.govthieme-connect.com Traditional uses of the stem bark in Nigerian folk medicine have prompted scientific investigation into its chemical constituents. thieme-connect.com

Research has led to the isolation and identification of this compound from the stem bark of Cussonia bancoensis. thieme-connect.comtandfonline.comnih.govthieme-connect.com Studies have also isolated derivatives of the compound from this plant, including 3-O-α-L-arabinopyranosyl-23-hydroxyursolic acid and 3-O-β-D-glucopyranosyl-23-hydroxyursolic acid. thieme-connect.comthieme-connect.com

Other Botanical Detections

Beyond Cussonia bancoensis, this compound has been detected in several other plant species, highlighting its distribution across the plant kingdom.

Lagerstroemia speciosa : Also known as giant crepe-myrtle, this plant native to Southeast Asia contains this compound in its leaves. mdpi.commdpi.comresearchgate.net The leaves of Lagerstroemia speciosa have been a subject of study for their various triterpene constituents. wiley.comtaylorandfrancis.com

Juglans sinensis : This walnut tree found in East Asia is another botanical source of this compound. The compound has been identified in its leaves and twigs. mdpi.commdpi.comresearchgate.netebi.ac.uk

Guettarda angelica : The root wood of this plant from the Rubiaceae family has been found to contain this compound. scielo.brscielo.br

Eucalyptus perriniana : Cultured cells of this eucalyptus species have been shown to produce this compound. scielo.brscielo.brresearchgate.net

Ilex integra : This species of holly is a source of this compound, which has been described after the hydrolysis of saponins (B1172615) obtained from its leaves. scielo.brscielo.br

Ilex paraguariensis : Commonly known as Maté, the fruits of this plant have been found to contain this compound. scielo.brscielo.brscielo.brresearchgate.net Glycosides of this compound, specifically mateglycosides B and C, have also been isolated from this species. universiteitleiden.nl

Table 1: Botanical Sources of this compound

Plant Species Family Common Name
Cussonia bancoensis Araliaceae -
Lagerstroemia speciosa Lythraceae Giant Crepe-Myrtle, Banaba
Juglans sinensis Juglandaceae Chinese Walnut
Guettarda angelica Rubiaceae -
Eucalyptus perriniana Myrtaceae Spinning Gum
Ilex integra Aquifoliaceae -
Ilex paraguariensis Aquifoliaceae Maté, Yerba Maté

Distribution within Plant Tissues

The concentration and presence of this compound can vary in different parts of the plant. Research has identified the compound in specific tissues, indicating a localized synthesis and storage within these botanicals.

The primary plant parts where this compound has been isolated include:

Stem Bark : A significant source, particularly in Cussonia bancoensis. thieme-connect.comtandfonline.comnih.govthieme-connect.comiiarjournals.org

Leaves : Found in Lagerstroemia speciosa, Juglans sinensis, and Ilex integra (after saponin (B1150181) hydrolysis). mdpi.commdpi.comresearchgate.netebi.ac.ukscielo.br

Twigs : Detected in Juglans sinensis. mdpi.commdpi.comresearchgate.netebi.ac.uk

Root Wood : Identified in Guettarda angelica. scielo.brscielo.br

Fruits : Isolated from Ilex paraguariensis. scielo.brscielo.brscielo.brresearchgate.net

Cultured Cells : Produced by Eucalyptus perriniana in laboratory settings. scielo.brscielo.brresearchgate.net

The low content of pentacyclic triterpenoids like this compound in plant tissues often makes extraction and isolation a complex process. researchgate.net

Table 2: Distribution of this compound in Plant Tissues

Plant Species Tissue
Cussonia bancoensis Stem Bark
Lagerstroemia speciosa Leaves
Juglans sinensis Leaves, Twigs
Guettarda angelica Root Wood
Eucalyptus perriniana Cultured Cells
Ilex integra Leaves (from saponins)
Ilex paraguariensis Fruits

Methodologies for Isolation and Purification of 23 Hydroxyursolic Acid

Extraction Techniques from Plant Biomass

The initial step in obtaining 23-Hydroxyursolic acid involves its extraction from dried and powdered plant material. tandfonline.comscielo.br Solvent extraction is the most prevalent method, utilizing organic solvents to solubilize the compound from the complex plant matrix. ijesrr.org

Commonly employed solvents include methanol (B129727) (MeOH) and ethanol (B145695) (EtOH). scielo.brkoreascience.kr For instance, the dried and crushed fruits of Ilex paraguariensis are extracted with an ethanol/water mixture (7:3) at room temperature. scielo.brscielo.br Similarly, the entire plant of Patrinia saniculaefolia is extracted with methanol at room temperature. koreascience.kr In another example, the roots of Actinidia chinensis were processed using a 95% ethanol extraction. nih.gov The choice of solvent and extraction conditions, such as temperature and duration, is optimized to maximize the yield of triterpenoids. mdpi.commdpi.com Following extraction, the crude extract is typically concentrated under reduced pressure to remove the solvent, yielding a residue that proceeds to fractionation. koreascience.kr

Chromatographic Fractionation Strategies

To isolate this compound from the complex mixture of phytochemicals in the crude extract, a series of chromatographic techniques are employed. This typically begins with solvent partitioning followed by various column chromatography methods.

Solvent Partitioning Approaches

Solvent partitioning, or liquid-liquid extraction, is a fundamental step to separate compounds based on their differential solubility in immiscible solvents. scielo.brscielo.br The concentrated crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity. koreascience.krnih.gov

This process fractionates the extract into groups of compounds with similar polarity. A common partitioning scheme involves the use of hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). koreascience.krnih.govkoreascience.kr For example, a methanolic extract of Patrinia saniculaefolia was suspended in water and partitioned with hexane, methylene (B1212753) chloride (CH2Cl2), and n-butanol. koreascience.kr The this compound is often found in the more polar fractions, such as the ethyl acetate or n-butanol fractions, from which it can be further purified. nih.govkoreascience.kr

Table 1: Examples of Solvent Systems for Extraction and Partitioning

Plant SourceInitial Extraction SolventPartitioning SolventsReference
Patrinia saniculaefoliaMethanolHexane, Methylene Chloride, n-Butanol koreascience.kr
Ilex paraguariensis (fruits)Ethanol/Water (7:3)n-Butanol scielo.brscielo.br
Actinidia chinensis (root)95% EthanolPetroleum ether, Ethyl Acetate, n-Butanol nih.gov
Campsis grandiflora (flower)80% aqueous MethanolEthyl Acetate, n-Butanol, Water koreascience.kr

Column Chromatography Applications

Following solvent partitioning, the enriched fraction containing this compound is subjected to one or more column chromatography steps for further separation. researchgate.net Various stationary phases are utilized depending on the properties of the compounds to be separated.

Commonly used techniques include:

Silica (B1680970) Gel Chromatography : This is a type of normal-phase chromatography where polar compounds are retained more strongly on the polar silica gel. Elution is typically performed using a gradient of non-polar to polar solvents, such as chloroform-methanol (CHCl₃-MeOH) or hexane-acetone mixtures. ijesrr.orgkoreascience.kr

Reversed-Phase (RP-C18) Chromatography : In this technique, a non-polar stationary phase (like C18-bonded silica) is used. It is particularly effective for separating triterpenoids. Elution is carried out with a polar mobile phase, often a gradient of methanol/water or acetonitrile (B52724)/water. koreascience.krscielo.br

Sephadex LH-20 Chromatography : This is a size-exclusion and adsorption chromatography method that is useful for separating compounds based on molecular size and polarity. A common eluent is a methanol-water mixture. scielo.br

Researchers often use these techniques sequentially to achieve a high degree of separation. For instance, a methylene chloride fraction was first subjected to silica gel column chromatography, and the resulting sub-fraction was then re-chromatographed on another silica gel column to yield this compound. koreascience.kr In other cases, fractions from a silica gel column are further purified using Sephadex LH-20 and then semi-preparative HPLC with an RP-C18 column. scielo.br

Preparative High-Performance Liquid Chromatography (HPLC)

For the final purification step to obtain high-purity this compound, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. tandfonline.comnih.gov This technique offers high resolution and efficiency, allowing for the separation of structurally similar compounds.

Reversed-phase columns, such as RP-C18, are frequently used. scielo.br The mobile phase typically consists of a mixture of acetonitrile (CH₃CN) or methanol and water, sometimes with a small amount of acid (like formic acid or phosphoric acid) to improve peak shape. scielo.brresearchgate.netnih.gov The compound is detected using a UV or refractive index detector. scielo.br For example, purification of this compound has been achieved using semi-preparative HPLC on an RP-C18 column with acetonitrile-water mixtures as the mobile phase. scielo.br

Table 2: Chromatographic Methods for this compound Purification

Chromatographic TechniqueStationary PhaseMobile Phase / EluentReference
Column ChromatographySilica GelHexane-Acetone gradient koreascience.kr
Column ChromatographySilica GelChloroform-Methanol gradient scielo.br
Column ChromatographySephadex LH-20Methanol-Water (4:1, v/v) scielo.br
Semi-preparative HPLCRP-C18 Silica GelAcetonitrile (25-60%) scielo.br

Purity Assessment Methodologies for Research Grade Material

Once this compound has been isolated, its purity must be rigorously assessed to ensure it is suitable for research purposes. A combination of analytical techniques is used to confirm the compound's identity and quantify its purity.

High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is a standard method to determine the purity of the isolated compound. nih.goviiarjournals.org The sample is analyzed on a calibrated HPLC system, and the purity is calculated based on the peak area percentage of the target compound in the chromatogram. Purity levels for research-grade this compound are often reported to be greater than 97% or even higher than 99%. nih.goviiarjournals.orgmdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.comnih.gov LC-MS provides information on the molecular weight of the compound, which helps to confirm its identity. mdpi.com It can also be used in a quantitative manner to assess purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR spectroscopy are indispensable tools for the structural elucidation of the isolated compound. koreascience.krresearchgate.net The resulting spectra provide a detailed map of the molecule's structure. By comparing the spectral data with published values for this compound, its identity can be unequivocally confirmed. koreascience.krresearchgate.net

The combination of these methods ensures that the final product is indeed this compound and meets the high-purity standards required for scientific research. nih.govmdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of 23 Hydroxyursolic Acid

Precursor Compounds and Metabolic Routes (e.g., from Ursolic Acid and α-Amyrin)

The biosynthesis of 23-hydroxyursolic acid is deeply rooted in the broader triterpenoid (B12794562) synthesis pathway. The journey begins with the cyclization of 2,3-oxidosqualene, a common precursor for a vast array of triterpenoids. frontiersin.org This crucial step is catalyzed by oxidosqualene cyclases (OSCs), leading to the formation of various triterpenoid backbones. frontiersin.org

Specifically for the ursane-type triterpenoids, the key precursor is α-amyrin . researchgate.netwikipedia.org In plants like Centella asiatica, the enzyme α-amyrin synthase facilitates the formation of α-amyrin. oup.com This pentacyclic triterpenol then undergoes a series of oxidative modifications. oup.com One of the critical downstream intermediates is ursolic acid . wikipedia.orgoup.com The conversion of α-amyrin to ursolic acid involves oxidation at the C-28 position, a reaction catalyzed by cytochrome P450 enzymes. oup.comnih.gov Subsequently, ursolic acid serves as the direct substrate for the hydroxylation reaction that yields this compound. oup.comresearchgate.net This has been demonstrated through both in-planta studies and heterologous expression systems. oup.comresearchgate.net

Role of Cytochrome P450 Monooxygenases in Hydroxylation

Cytochrome P450 monooxygenases (CYP450s) are a superfamily of enzymes that play a pivotal role in the structural diversification of triterpenoids by catalyzing regiospecific hydroxylation and other oxidative reactions. frontiersin.orgsemanticscholar.org The introduction of a hydroxyl group at the C-23 position of the ursolic acid backbone is a critical functionalization step, and this reaction is catalyzed by a specific subset of CYP450s. frontiersin.orgoup.com

Identification and Characterization of Specific Enzymes (e.g., CYP714E19)

Through transcriptomic analysis and heterologous expression studies in yeast, researchers have identified and characterized specific CYP450 enzymes responsible for the C-23 hydroxylation of ursolic acid. A key enzyme in this process is CYP714E19 , isolated from Centella asiatica. researchgate.netoup.com Studies have shown that CYP714E19 is a multifunctional triterpenoid oxidase that can catalyze the C-23 hydroxylation of both ursolic acid and the related oleanolic acid. oup.comnih.gov

In addition to CYP714E19, other CYP450s, such as those belonging to the CYP72A family, have also been implicated in the C-23 hydroxylation of ursolic acid in C. asiatica. frontiersin.org For instance, certain CYP72A enzymes exhibit sequence identity to known C-23 hydroxylases and are suggested to catalyze the conversion of ursolic acid to this compound. frontiersin.orgsemanticscholar.org

Mechanistic Insights into C-23 Hydroxylation

The hydroxylation of the C-23 methyl group of ursolic acid by CYP450 enzymes like CYP714E19 is a classic monooxygenase reaction. This process involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond at the C-23 position. While the precise catalytic mechanism is complex, it generally involves the binding of the substrate (ursolic acid) to the enzyme's active site, followed by the reduction of the heme iron in the P450, binding of molecular oxygen, and subsequent cleavage of the O-O bond to generate a highly reactive iron-oxo species that performs the hydroxylation. nih.govnih.gov

Research has shown that enzymes like CYP714E19 primarily catalyze the initial hydroxylation at the C-23 position, with lesser activity in further oxidizing the resulting alcohol to an aldehyde or carboxylic acid. researchgate.net This specificity is crucial for the targeted production of this compound.

Engineered Biosynthesis Approaches in Heterologous Systems (e.g., Yeast)

The elucidation of the biosynthetic pathway and the identification of key enzymes have paved the way for engineered biosynthesis of this compound in heterologous hosts, most notably the yeast Saccharomyces cerevisiae. oup.comfrontiersin.org Yeast provides a robust and easily manipulable platform for reconstructing plant metabolic pathways. frontiersin.org

By co-expressing the necessary genes, scientists have successfully produced this compound in yeast. A typical strategy involves introducing the genes for:

An oxidosqualene cyclase, such as CaDDS from C. asiatica, to produce the α-amyrin precursor. oup.com

A cytochrome P450 C-28 oxidase, like CYP716A83 , to convert α-amyrin to ursolic acid. oup.com

A cytochrome P450 C-23 hydroxylase, such as CYP714E19 , to catalyze the final hydroxylation step to yield this compound. oup.comnih.gov

These engineered yeast strains, when provided with a suitable carbon source, can produce this compound, demonstrating the feasibility of microbial fermentation for the production of this valuable triterpenoid. oup.comgoogle.com This approach not only allows for a sustainable and scalable production method but also opens up possibilities for producing novel hydroxylated triterpenoids by combining different P450 enzymes. oup.com

EnzymeOrganism of OriginFunction in this compound Biosynthesis
α-amyrin synthase (e.g., CaDDS) Centella asiaticaCatalyzes the formation of the precursor α-amyrin from 2,3-oxidosqualene. oup.com
CYP716A83 Centella asiaticaA multifunctional C-28 oxidase that converts α-amyrin to ursolic acid. oup.com
CYP714E19 Centella asiaticaA multifunctional C-23 oxidase that hydroxylates ursolic acid to form this compound. researchgate.netoup.comnih.gov
CYP72A family enzymes Centella asiaticaImplicated in the C-23 hydroxylation of ursolic acid. frontiersin.orgsemanticscholar.org

Synthetic Approaches and Chemical Derivatization of 23 Hydroxyursolic Acid

Partial Synthesis from Ursolic Acid

Ursolic acid, a widely available pentacyclic triterpenoid (B12794562), serves as a common starting material for the chemical synthesis of 23-hydroxyursolic acid. researchgate.netnih.govtandfonline.com This approach leverages the structural similarity between the two molecules, primarily requiring the introduction of a hydroxyl group at the C-23 position.

A key intermediate in the ten-step synthesis from ursolic acid is methyl 23-hydroxy-3-oxours-12-en-28-oate. researchgate.netnih.govtandfonline.com This intermediate is itself prepared in eight steps from ursolic acid. researchgate.net The final two steps to achieve this compound involve the reduction of this intermediate and subsequent hydrolysis.

The reduction of the C-3 keto group of methyl 23-hydroxy-3-oxours-12-en-28-oate is a critical step. tandfonline.com Using sodium borohydride (NaBH₄) in methanol (B129727), this reduction primarily yields the desired 3β-alcohol, methyl 3β,23-dihydroxyurs-12-en-28-oate, along with a minor amount of the 3α-alcohol isomer. tandfonline.com The final step involves the hydrolysis of the methyl ester at C-28, which has been achieved using lithium iodide (LiI) in dimethylformamide (DMF) to afford this compound in high yield. tandfonline.com

Table 1: Key Reaction Steps in the Partial Synthesis from Ursolic Acid

Step Starting Material Reagents Key Product
1-8 Ursolic Acid Multiple Steps Methyl 23-hydroxy-3-oxours-12-en-28-oate
9 Methyl 23-hydroxy-3-oxours-12-en-28-oate NaBH₄, MeOH Methyl 3β,23-dihydroxyurs-12-en-28-oate

Synthetic Routes from Analogues (e.g., Asiatic Acid)

Besides ursolic acid, other structurally related triterpenoids can serve as precursors for the synthesis of this compound. Asiatic acid, another ursane-type triterpenoid, has been used as a starting material. mdpi.comresearchgate.net A custom synthesis of this compound from asiatic acid has been reported, following a six-step strategy. mdpi.comresearchgate.net This route is significant as it provides an alternative pathway, depending on the availability and cost of the starting analogue. The structural difference between this compound and asiatic acid is the absence of a hydroxyl group at the C-2 position in the former. nih.gov

Structural Modifications and Preparation of Derivatives for Research

The preparation of derivatives of this compound, much like its parent compound ursolic acid, is a key strategy for modulating its physicochemical properties and biological activity. nih.gov Modifications typically target the primary functional groups: the hydroxyl groups at C-3 and C-23, and the carboxylic acid at C-28. nih.govmdpi.com

Functional group transformations are fundamental to creating structural diversity. For instance, the reduction of a keto group at the C-3 position to a hydroxyl group is a key step in the synthesis of this compound itself, demonstrating a common reduction reaction. tandfonline.com Conversely, oxidation of the hydroxyl groups could yield corresponding ketones or aldehydes, which can serve as intermediates for further modifications, such as the introduction of nitrogen-containing heterocycles. tandfonline.com Substitution reactions at these positions allow for the introduction of various moieties to enhance activity or alter properties like solubility.

Esterification of the C-28 carboxylic acid is a common modification strategy for ursolic acid and its analogues. mdpi.com This transformation can improve bioavailability and has been used to introduce moieties like long-chain amides or diamines, resulting in derivatives with potent biological activities. mdpi.com

Glycosylation, the attachment of sugar moieties, is another important derivatization technique. The hydroxyl groups at C-3 and C-23 on the this compound core are potential sites for glycosylation. This process can be achieved through methods like Fischer glycosylation, which involves reacting an alcohol with a monosaccharide in the presence of an acid catalyst. nih.gov Attaching sugar units can significantly impact the solubility and pharmacokinetic profile of the parent compound.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Ursolic Acid
Asiatic Acid
Methyl 23-hydroxy-3-oxours-12-en-28-oate
Sodium borohydride
Methanol
Methyl 3β,23-dihydroxyurs-12-en-28-oate
Methyl 3α,23-dihydroxyurs-12-en-28-oate
Lithium iodide

Structure Activity Relationships Sar of 23 Hydroxyursolic Acid and Its Analogues

Comparative Analysis with Ursolic Acid and Oleanolic Acid

23-Hydroxyursolic acid belongs to the ursane-type family of pentacyclic triterpenoids, sharing its core structure with the well-studied ursolic acid (UA). A closely related compound is oleanolic acid (OA), a structural isomer of UA, which belongs to the oleanane-type class. The primary distinction between UA and OA lies in the position of two methyl groups at the C-19 and C-20 positions, a subtle difference that nonetheless has significant implications for their biological profiles. nih.gov

Studies comparing the efficacy of these three compounds have revealed important structural determinants for activity. For instance, UA is more effective than OA at inhibiting tumor necrosis factor-alpha (TNF-α)-induced expression of E-selectin, a cell adhesion molecule involved in inflammation, with UA showing bioactivity at lower concentrations. mdpi.com Similarly, in the context of anti-leishmanial activity, both UA and OA are effective against Leishmania (L.) amazonensis, but UA exhibits a more potent effect, with a lower IC₅₀ value. ekb.eg Research on monocyte function demonstrated that UA could protect these immune cells from metabolic stress-induced hypersensitization, an effect not matched by its isomer, oleanolic acid, suggesting UA's unique structure is key to its protective effects. nih.gov

This compound (23-OHUA) retains the core ursane (B1242777) scaffold but features an additional hydroxyl group at the C-23 position. This modification appears to enhance certain biological activities compared to its parent compound, ursolic acid. In a study on diet-induced atherosclerosis in mice, dietary 23-OHUA supplementation resulted in a more significant reduction in atherosclerotic plaque size (a 40% reduction) compared to the reduction seen with UA (a 19% reduction). mdpi.com While both compounds appear to function through a similar molecular mechanism—protecting MAPK phosphatase 1 (MKP-1) from oxidative inactivation—the enhanced potency of 23-OHUA is attributed to its improved physicochemical properties. nih.govmdpi.com

CompoundStructural ClassKey Structural Difference (vs. UA)Comparative Biological Activity FindingReference
Ursolic Acid (UA)Ursane-More potent than Oleanolic Acid in inhibiting E-selectin expression and against L. amazonensis. mdpi.comekb.eg mdpi.comekb.eg
Oleanolic Acid (OA)OleananeIsomer; different methyl group positions (C-29/C-30)Less effective than Ursolic Acid in protecting monocytes from metabolic stress. nih.gov nih.gov
This compound (23-OHUA)UrsaneAdditional hydroxyl group at C-23Showed a greater reduction in atherosclerotic plaque (40%) compared to Ursolic Acid (19%). mdpi.com mdpi.com

Influence of C-23 Hydroxylation on Biological Potency

However, the primary benefit of C-23 hydroxylation appears to be an enhancement of the compound's solubility. nih.gov This improved solubility is predicted to increase the bioavailability of the compound when administered as a dietary supplement. nih.gov This hypothesis is supported by findings where mice fed a diet with 23-OHUA showed a trend towards higher plasma levels of the compound compared to mice fed UA, suggesting better absorption and bioavailability for 23-OHUA. nih.gov This enhancement translates to greater efficacy in vivo, as seen in the superior anti-atherosclerotic effects of 23-OHUA compared to UA. mdpi.com Furthermore, studies on the cytotoxic effects of triterpenoids have noted that the presence of polar groups, specifically a free hydroxyl group at the C-23 position, explicitly increases cytotoxic activity against certain cancer cell lines. researchgate.net

The enhanced biological potency of 23-OHUA is closely tied to its physicochemical properties, particularly its interaction with cellular membranes. The addition of the polar hydroxyl group at the C-23 position is thought to increase the molecule's ability to cross biological membranes. While direct quantitative data is limited, the observed tendency for higher plasma concentrations of 23-OHUA compared to UA in animal studies strongly suggests improved bioavailability, which is a function of both absorption and distribution, processes reliant on membrane permeability. nih.gov

Regarding target binding, current evidence suggests that the C-23 hydroxylation does not fundamentally alter the molecular mechanism of action. nih.govresearchgate.net For example, both UA and 23-OHUA protect monocytes from metabolic stress by preventing the inactivation of MAPK phosphatase 1 (MKP-1). nih.gov This indicates that 23-OHUA functions through the same molecular pathways and likely binds to the same biological targets as UA. nih.govresearchgate.net Therefore, the increased potency observed with 23-OHUA is not necessarily due to a stronger binding affinity for its molecular targets but rather a result of its enhanced solubility and bioavailability, allowing more of the compound to reach the target site. nih.gov

Role of Specific Functional Groups (e.g., Hydroxyl and Carboxyl)

The biological activity of ursane-type triterpenoids is critically dependent on specific functional groups, primarily the hydroxyl group at the C-3 position and the carboxyl group at the C-28 position. nih.govmdpi.com These two groups are often considered essential for the pharmacological effects of ursolic acid and its derivatives. nih.govtandfonline.com Their presence and orientation are crucial for interactions with target proteins, often acting as key hydrogen-bonding anchors within binding pockets. The necessity of these free groups is highlighted by studies on the trypanocidal activity of ursolic acid, where their presence was found to be a prerequisite for its effect. tandfonline.com

The position and number of additional hydroxyl groups on the triterpene skeleton can further modulate the compound's activity and selectivity. A comparative study of ursolic acid (hydroxyl at C-3) and corosolic acid (hydroxyls at C-2 and C-3) revealed that the single additional hydroxyl group in corosolic acid resulted in different cytotoxic profiles against glioma and carcinoma cell lines. nih.gov This demonstrates that even subtle changes to the hydroxylation pattern on the A-ring can significantly alter biological outcomes. nih.gov Research has shown that the presence of polar groups, such as a free hydroxyl at C-2, C-3, or C-23, along with the C-28 carboxyl moiety, can explicitly increase cytotoxic activity against cancer cells. researchgate.net

Impact of Modifications at C-3 and C-28 Positions on Activity

The C-3 hydroxyl and C-28 carboxyl groups are the most common sites for chemical modification to generate novel ursolic acid derivatives with improved properties. nih.govmdpi.commdpi.com Such derivatization aims to enhance bioactivity, increase bioavailability, improve solubility, or reduce toxicity. nih.govmdpi.com

Modifications at the C-3 Position: The C-3 hydroxyl group is a frequent target for derivatization.

Acylation and Esterification: Adding acyl or ester groups at C-3 can increase the lipophilicity of the molecule, potentially enhancing cellular uptake. mdpi.com For example, converting the C-3 hydroxyl to an acetate (B1210297) group is a common modification. tandfonline.com

Amino Derivatives: Replacing the C-3 hydroxyl group with an amino group has been shown to dramatically increase potency. One study found that a 3β-amino derivative of ursolic acid was 20 times more potent than the parent compound against several cancer cell lines. nih.gov The orientation of the substituent is also critical, with β-oriented hydrogen-bond-forming groups at C-3 generally exhibiting more potent cytotoxicity than their α-counterparts. nih.gov

Modifications at the C-28 Position: The C-28 carboxyl group is another key site for structural alteration.

Amidation: Converting the carboxyl group into an amide can enhance stability and bioactivity. mdpi.com Derivatives with long-chain diamine side chains at C-28 have shown potent inhibition of NF-κB, a key target in inflammation and cancer. mdpi.com

Esterification: Similar to the C-3 position, esterification at C-28 can modulate the compound's lipophilicity and permeability. mdpi.com

Glycosylation: The addition of sugar moieties to the C-28 carboxyl group can improve water solubility and bioavailability. mdpi.com However, the effect can be variable; in some maslinic acid derivatives, glycosylation at C-28 did not significantly affect inhibitory activity. mdpi.com

These studies underscore that the C-3 and C-28 positions are pivotal for the biological activity of ursane triterpenoids. Strategic modifications at these sites provide a powerful tool for optimizing their therapeutic potential. mdpi.commdpi.com

Modification SiteType of ModificationObserved Impact on Activity/PropertiesReference
C-3 Position (Hydroxyl)Conversion to 3β-amino groupReported to be 20 times more potent (cytotoxicity) than parent ursolic acid. nih.gov nih.gov
Acylation / EsterificationEnhances lipophilicity and cellular uptake. mdpi.com mdpi.com
C-28 Position (Carboxyl)Amidation (e.g., with long-chain diamines)Can enhance stability and bioactivity; shown to inhibit NF-κB. mdpi.com mdpi.com
Glycosylation (adding sugar moieties)Can improve solubility and bioavailability. mdpi.com mdpi.com
EsterificationImproves lipophilicity and membrane permeability. mdpi.com mdpi.com

Preclinical Pharmacological Activities and Molecular Mechanisms of 23 Hydroxyursolic Acid

Investigations in Cancer Biology Models

23-Hydroxyursolic acid (23-HUA), a pentacyclic triterpene and a derivative of ursolic acid, has been the subject of investigation for its potential anticancer properties. researchgate.netnih.gov Research in various cancer biology models has demonstrated its ability to inhibit cell growth and induce programmed cell death through multiple molecular pathways. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Modulation (e.g., in HeLa, HL-60 cells)

Caspase Activation Pathways (Caspase-3, -8, -9)

The apoptotic activity of 23-HUA is largely dependent on the activation of caspases, a family of cysteine proteases crucial for executing apoptosis. nih.gov In HeLa cells, treatment with 23-HUA resulted in the proteolytic cleavage, and thus activation, of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.goviiarjournals.org The involvement of caspases was confirmed as a pan-caspase inhibitor, Z-VAD-FMK, was able to block the apoptotic changes and growth inhibition induced by 23-HUA. nih.goviiarjournals.org

Similarly, in HL-60 leukemia cells, 23-HUA treatment led to increased protein levels of cleaved caspase-3, caspase-8, and caspase-9. nih.gov Further investigation using specific inhibitors revealed that the apoptosis was significantly suppressed by inhibitors of caspase-3 and caspase-8, while a caspase-9 inhibitor only offered partial protection. nih.gov This suggests that in HL-60 cells, 23-HUA-induced apoptosis is predominantly mediated through the Fas/caspase-8-dependent extrinsic pathway. nih.govmdpi.com

Disruption of Mitochondrial Integrity

The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway of apoptosis. iiarjournals.org This pathway is regulated by the integrity of the mitochondrial membrane. iiarjournals.org Research indicates that 23-HUA-induced apoptosis involves the cleavage of Bid, a protein that links the extrinsic (death receptor) pathway to the intrinsic (mitochondrial) pathway. mdpi.com This connection suggests a disruption of mitochondrial function, contributing to the apoptotic process in HL-60 cells. mdpi.com

Regulation of Apoptosis-Related Proteins (e.g., Bcl-XL, Bcl-2, Bax)

The Bcl-2 family of proteins are key regulators of mitochondrial permeability and the intrinsic apoptotic pathway. iiarjournals.org This family includes anti-apoptotic proteins like Bcl-2 and Bcl-XL, and pro-apoptotic proteins like Bax. iiarjournals.org In HeLa cells, treatment with 23-HUA led to a marked decrease in the expression of the anti-apoptotic proteins Bcl-XL and Bcl-2, while the levels of the pro-apoptotic protein Bax remained unchanged. iiarjournals.org This shift in the balance towards a pro-apoptotic state facilitates the induction of apoptosis. iiarjournals.org

Table 1: Effect of this compound on Apoptosis-Related Proteins in HeLa Cells

ProteinProtein FamilyFunctionEffect of 23-HUA TreatmentReference
Bcl-XL Bcl-2 FamilyAnti-apoptoticDecreased Expression iiarjournals.org
Bcl-2 Bcl-2 FamilyAnti-apoptoticDecreased Expression iiarjournals.org
Bax Bcl-2 FamilyPro-apoptoticNo Change iiarjournals.org
Observed Morphological Changes and DNA Fragmentation

A hallmark of apoptosis is a series of characteristic morphological changes in the cell. nih.gov In HeLa cells treated with 23-HUA, observation using Hoechst 33342 staining revealed classic apoptotic changes, which were preventable by treatment with a pan-caspase inhibitor. nih.goviiarjournals.org

In HL-60 cells, 23-HUA treatment induced significant DNA fragmentation, a key feature of late-stage apoptosis. researchgate.netnih.gov This was demonstrated through both fluorometric analysis and visualization on agarose (B213101) gel, showing a time- and concentration-dependent increase in fragmented DNA. researchgate.netmdpi.com The cells exhibited typical apoptotic characteristics, including internucleosomal DNA condensation. nih.govmdpi.com

Table 2: Apoptotic Effects of this compound on Cancer Cell Lines

Cell LineObserved EffectMethod of DetectionReference
HeLa Morphological Apoptotic ChangesHoechst 33342 Staining iiarjournals.org
HL-60 DNA FragmentationAgarose Gel Electrophoresis researchgate.net
HL-60 DNA Condensation & FragmentationDAPI Staining mdpi.com
HL-60 Phosphatidylserine ExternalizationFlow Cytometry (Annexin V/PI) researchgate.net

Regulatory Effects on Cellular Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene expression involved in inflammation, cell survival, and proliferation. iiarjournals.org The expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL is known to be regulated by the activation of NF-κB. iiarjournals.org It has been suggested that the observed decrease in these anti-apoptotic proteins in HeLa cells following 23-HUA treatment may be a consequence of the inhibition of NF-κB activation. iiarjournals.org

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iiarjournals.orgnih.goviiarjournals.orgiiarjournals.orgnih.goviiarjournals.orgiiarjournals.orgnih.govmdpi.comnih.govnih.govnih.govnih.govmdpi.commdpi.commdpi.commdpi.comnih.govnih.govnih.govnih.govthieme-connect.comnih.govthieme-connect.comnih.govthieme-connect.comnih.govthieme-connect.comnih.govthieme-connect.comnih.govnih.govnih.govnih.govnih.govthieme-connect.comnih.govnih.govthieme-connect.comnih.govthieme-connect.comnih.govnih.govthieme-connect.comnih.govnih.govnih.govresearchgate.netnih.govnih.govthieme-connect.comnih.govnih.govnih.govnih.govnih.govfrontiersin.orgnih.govmdpi.comnih.govnih.govnih.govmdpi.comnih.govmdpi.commdpi.commdpi.commdpi.commdpi.commdpi.commdpi.commdpi.comnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govfrontiersin.orgnih.govnih.govsemanticscholar.orgnih.govnih.govsemanticscholar.orgnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govsemanticscholar.orgnih.govnih.govnih.govnih.govnih.govfrontiersin.orgnih.govsemanticscholar.orgnih.gov

This article focuses on the preclinical pharmacological activities of this compound, providing a detailed overview of its effects in various biological systems. The information presented is based on scientific research and is intended for an informed audience.

Metabolic and Cardiovascular System Investigations

Regulation of Monocyte Priming and Dysfunction

Preclinical studies have highlighted the potential of this compound (23-OHUA) in modulating monocyte activity, a key factor in inflammatory processes. Research indicates that both 23-OHUA and its structural analog, ursolic acid (UA), can counteract the detrimental effects of metabolic stress on monocytes. nih.gov Specifically, they have been shown to prevent the loss of Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1) activity induced by dyslipidemia. nih.govnih.gov MKP-1 is a critical negative regulator of inflammation, and its preservation helps to inhibit the hyper-chemotactic activity characteristic of primed, dysfunctional monocytes. nih.govfrontiersin.org This protective effect on monocytes is believed to be a primary mechanism behind the compound's observed anti-atherosclerotic properties. nih.govnih.gov

The regulation of monocyte function by 23-OHUA occurs without altering plasma lipid levels, blood glucose, or the counts of white blood cells and monocytes. nih.govnih.gov This suggests a targeted action on the intrinsic pathways governing monocyte behavior. The proposed mechanism involves the prevention of metabolic stress-induced reprogramming of monocytes into a pro-inflammatory and pro-atherosclerotic state. frontiersin.orgnih.gov By maintaining monocyte health and function, 23-OHUA may reduce the recruitment of these cells to tissues, thereby mitigating inflammation in conditions like atherosclerosis. nih.gov

Anti-obesogenic Research in Animal Models (e.g., High-Fat Diet-Fed Mice)

In animal models of diet-induced obesity, this compound has demonstrated significant anti-obesogenic effects. nih.govnih.gov When administered as a dietary supplement to mice on a high-fat diet (HFD), 23-OHUA led to a notable reduction in weight gain. nih.govnih.gov One study reported an 11% decrease in weight gain in mice receiving 23-OHUA compared to the control group after 20 weeks. nih.govnih.gov This was accompanied by a significant reduction in adipose tissue mass. nih.gov

The anti-obesogenic properties of 23-OHUA are multifaceted. Beyond reducing weight gain, it has been shown to improve glucose tolerance and prevent hyperleptinemia. nih.govmdpi.com A key mechanism appears to be the preservation of blood monocyte function, which in turn reduces the infiltration of monocyte-derived macrophages into adipose tissue, a critical step in the development of adipose tissue inflammation associated with obesity. nih.govmdpi.compreprints.org Furthermore, 23-OHUA is suggested to reprogram macrophages towards a transcriptionally hyperactive phenotype with enhanced anti-inflammatory and antioxidant capabilities. nih.gov

Table 1: Effects of this compound in High-Fat Diet-Fed Mice

Parameter Observation Source(s)
Weight Gain 11% less weight gain compared to HFD-fed control mice after 20 weeks. nih.govnih.gov
Atherosclerotic Plaque Size 40% reduction in atherosclerotic plaque size compared to HFD-fed control mice. nih.govnih.govmdpi.com
Monocyte Function Prevented dyslipidemia-induced loss of MKP-1 activity and hyper-chemotactic activity. nih.govnih.gov
Adipose Tissue Reduced adipose tissue mass and inflammation. nih.gov
Metabolic Parameters Improved glucose tolerance and prevented hyperleptinemia. nih.govmdpi.com

Neurobiological Research and Neuroinflammation Models

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Furthermore, the incidence of the disease was reduced by over 49% in the group receiving 23-OHUA. mdpi.comnih.govresearchgate.net Another notable finding was the significant amelioration of disease-associated weight loss in these mice. mdpi.comnih.govresearchgate.net Interestingly, the protective effects of 23-OHUA in the EAE model did not appear to be mediated by the regulation of peripheral T-cell responses, as there were no significant differences in the frequencies of T-cells producing pro-inflammatory cytokines like IL-17 or IFN-γ. mdpi.comnih.govresearchgate.net

Table 2: Efficacy of this compound in the EAE Mouse Model

Outcome Result Source(s)
Ataxia Severity Suppressed by 52% mdpi.comnih.govresearchgate.net
EAE Disease Severity Reduced by 48% mdpi.comnih.govresearchgate.net
Disease Incidence Reduced by over 49% mdpi.comnih.govresearchgate.net
Disease-Associated Weight Loss Strikingly ameliorated mdpi.comnih.govresearchgate.net
Peripheral T-cell Responses No significant regulation observed mdpi.comnih.govresearchgate.net

Elucidation of Mechanisms in Central Nervous System Inflammation (Preclinical)

The mechanisms through which this compound exerts its effects in the central nervous system (CNS) are an area of active preclinical investigation. It is hypothesized that 23-OHUA may limit the recruitment of monocyte-derived macrophages to inflammatory sites within the brain, thereby dampening neuroinflammation. mdpi.comnih.gov This is based on its known effects on monocyte function and recruitment in other inflammatory models. mdpi.com

Another proposed mechanism involves the reprogramming of macrophages into an anti-inflammatory and potentially inflammation-resolving phenotype. mdpi.comnih.gov Studies have shown that macrophages from mice treated with 23-OHUA exhibit a significant increase in the expression of the anti-inflammatory cytokine IL-10. nih.gov This shift in macrophage phenotype could contribute to the resolution of inflammation within the CNS. The compound's ability to modulate microglial activation and the production of inflammatory mediators is also considered a potential therapeutic avenue in neurological disorders. nih.govfrontiersin.org

Other Investigated Biological Activities (Preclinical Studies)

Antiproliferative Activities beyond Cancer Models (e.g., HSC-T6 cells)

Beyond its anti-inflammatory and metabolic effects, this compound has been shown to possess antiproliferative properties in non-cancerous cell lines, such as the hepatic stellate cell line HSC-T6. ebi.ac.ukebi.ac.uk Hepatic stellate cells play a crucial role in the development of liver fibrosis. Research has demonstrated that 23-OHUA can inhibit the proliferation of HSC-T6 cells. ebi.ac.uk

The mechanism underlying this antiproliferative effect has been linked to the induction of apoptosis. ebi.ac.uk Flow cytometry analyses have confirmed that treatment with compounds including this compound leads to an increase in apoptotic cell death in HSC-T6 cells. ebi.ac.uk This suggests a potential therapeutic role for 23-OHUA in conditions characterized by excessive cell proliferation, such as liver fibrosis.

Anti-nociceptive Activity

This compound, a triterpenoid (B12794562) isolated from plants such as Cussonia bancoensis, has demonstrated notable anti-nociceptive (pain-relieving) effects in preclinical studies. nih.govresearchgate.net Research indicates that this compound is a significant contributor to the analgesic properties of the plant extracts from which it is derived. nih.gov

The anti-nociceptive activity of this compound has been evaluated using established animal models of pain, including chemical- and thermal-induced nociception. nih.govscielo.br The primary models used were the acetic acid-induced writhing test, which assesses peripherally acting analgesics, and the hot plate test, which is more indicative of centrally mediated analgesia. nih.govscielo.br

In the acetic acid-induced writhing test in mice, this compound exhibited a potent inhibitory effect on the number of writhes, suggesting a strong peripheral analgesic action. nih.gov Its efficacy in this model was found to be more pronounced compared to its effect in the hot plate test. nih.gov The writhing test induces a pain-like response by causing the release of endogenous mediators that stimulate nociceptors. The reduction in writhing indicates an interference with this pain pathway.

The hot plate test, a model for centrally mediated pain, showed that this compound also possesses central anti-nociceptive properties, although to a lesser extent than its peripheral effects. nih.gov This suggests the compound may act on both the peripheral and central nervous systems to alleviate pain. These findings, alongside its known anti-inflammatory activity, highlight this compound as a compound with significant potential for pain management. iiarjournals.orgtandfonline.com

Table 1: Summary of Anti-nociceptive Studies on this compound

Experimental Model Effect Observed Inferred Mechanism of Action Reference
Acetic Acid-Induced Writhing Test Potent reduction in writhing responses Peripheral Analgesia nih.gov

Antimicrobial Potential of Derivatives

While research on the antimicrobial properties of this compound itself is limited, studies have investigated the antimicrobial potential of derivatives of its parent compound, ursolic acid, and related triterpenoids. frontiersin.orgresearchgate.net These studies provide insight into how chemical modifications of the basic triterpene structure can influence biological activity against various pathogens.

Derivatives of ursolic acid, such as those modified at the C-3 position with lipophilic fatty acid chains or the introduction of organometallic complexes, have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria. tandfonline.comfrontiersin.org For instance, certain 3-O-fatty acid ester chains of ursolic acid have shown potent activity against the Gram-negative bacterium Pseudomonas syringae and fair activity against Gram-positive bacteria like Bacillus sphaericus and Bacillus subtilis. tandfonline.com The modification of ursolic acid into p-coumarate and ferulate ester analogues has also been reported to result in high antimycobacterial activity. tandfonline.com

A study evaluating various triterpene acids and their derivatives against oral pathogens tested a mixture containing maslinic acid and 2-α-hydroxyursolic acid. researchgate.net This mixture displayed activity against a panel of bacteria responsible for dental caries, including Streptococcus mutans, Streptococcus mitis, and Enterococcus faecalis. researchgate.net The findings suggest that the presence of both hydroxyl and carboxyl groups on the triterpene scaffold is important for antibacterial activity against these oral pathogens. researchgate.net However, the study also noted that the semi-synthetic derivatives of ursolic acid did not show higher antibacterial activity when compared to ursolic acid alone. researchgate.net

The synthesis of novel indole (B1671886) derivatives of ursolic acid has also been explored, primarily for anticancer applications, which underscores the versatility of the ursane (B1242777) scaffold for generating new bioactive molecules. mdpi.com

Table 2: Antimicrobial Activity of Selected Triterpene Acid Derivatives

Compound/Derivative Target Microorganisms Observed Activity Reference
Ursolic acid lipophilic 3-O-fatty acid ester chains Pseudomonas syringae (Gram-negative), Bacillus sphaericus, B. subtilis (Gram-positive) Potent activity against P. syringae; Fair activity against Bacillus spp. tandfonline.com
Ursolic acid hydrazide-based triphenyltin (B1233371) complex Shigella spp., Salmonella typhi, Staphylococcus aureus Potent antibacterial agent with a Minimum Inhibitory Concentration (MIC) of 8 µg/ml. frontiersin.org
Mixture of maslinic acid and 2-α-hydroxyursolic acid Oral pathogens (Streptococcus mutans, S. mitis, S. sanguinis, S. salivarius, S. sobrinus, Enterococcus faecalis) Displayed activity against all tested bacteria. researchgate.net

Table 3: List of Mentioned Compounds

Compound Name
This compound
Ursolic Acid
Maslinic Acid
2-α-hydroxyursolic acid

Advanced Analytical and Spectroscopic Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 23-Hydroxyursolic acid in various samples, including plant extracts and biological matrices. psu.ac.thkoreascience.kr The purity of isolated this compound is often determined to be greater than 97% by HPLC. nih.gov This method offers high resolution and sensitivity for separating this compound from other related triterpenoids, such as ursolic acid and oleanolic acid. koreascience.krresearchgate.net

Method development in HPLC focuses on optimizing parameters like the mobile phase composition, column type, and detection wavelength to achieve accurate and reproducible quantification. psu.ac.thtandfonline.com For instance, a common mobile phase for the separation of ursolic acid derivatives is a mixture of methanol (B129727) and water. researchgate.net The development of HPLC methods includes validation steps to ensure linearity, precision, accuracy, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). psu.ac.thresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both the identification and sensitive quantification of this compound. researchgate.nettandfonline.comwho.int LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, providing a high degree of specificity. This is particularly useful for analyzing complex samples like rat plasma to study the pharmacokinetics of related compounds. who.intresearchgate.net

In LC-MS analysis, this compound can be identified by its specific mass-to-charge ratio (m/z) of its molecular ion. For example, in one study, a related compound, mateside, exhibited a pseudomolecular ion [M + Na]⁺ at m/z 643. scielo.br Ultra-high performance liquid chromatography coupled with electrospray ionization-quadrupole-time of flight-mass spectrometry (UHPLC-ESI-Q-TOF-MS) has been employed for the rapid identification of multiple constituents, including triterpenoids like this compound, in herbal extracts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. scielo.brresearchgate.netnih.gov One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), are crucial for establishing the connectivity between protons. The structure of this compound, isolated from various natural sources, has been confirmed through these spectroscopic methods. nih.govscielo.br A key feature in the NMR spectrum of this compound is the signal corresponding to the hydroxymethylene group at the C-23 position. scielo.br

Table 1: Key NMR Data for this compound

NucleusChemical Shift (δ)DescriptionReference
¹³C178.3 ppmC-28 (Carboxyl group) researchgate.net
¹³C138.3 ppmC-13 (Olefinic carbon) researchgate.net
¹³C125.7 ppmC-12 (Olefinic carbon) researchgate.net
¹³C72.4 ppmC-23 (Hydroxymethylene group) researchgate.net
¹H3.71 ppm, 4.18 ppmH-23 (Hydroxymethylene protons) scielo.br

Note: Chemical shifts can vary slightly depending on the solvent used.

Cell-Based Assays for Activity Measurement

Cell-based assays are fundamental for determining the biological activity of this compound. The MTS assay, a colorimetric method, is commonly used to measure cell viability and the growth-inhibitory effects of the compound on various cancer cell lines. nih.goviiarjournals.org Studies have shown that this compound inhibits the growth of HeLa human cervical squamous carcinoma cells and HL-60 human promyelocytic leukemia cells in a concentration-dependent manner. nih.govnih.gov

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, indicating the concentration of the compound required to reduce cell viability by 50%. nih.gov For example, the IC₅₀ of this compound was found to be more potent than the anticancer drug cisplatin (B142131) in HeLa cells. iiarjournals.org

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Promyelocytic Leukemia11.07 nih.gov
HepG2Hepatocellular Carcinoma22.20 nih.gov
HeLaCervical Squamous CarcinomaPotent Inhibition nih.goviiarjournals.org
NCI-H460Lung CancerPotent Activity nih.gov

Molecular Biology Techniques for Mechanistic Studies

To understand the molecular mechanisms underlying the biological effects of this compound, various molecular biology techniques are employed. Western blotting is a key technique used to detect and quantify the expression levels of specific proteins involved in cellular processes like apoptosis. nih.goviiarjournals.org

Studies have utilized Western blotting to show that this compound treatment leads to the cleavage of caspases (caspase-3, -8, and -9) and poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis. nih.govnih.gov Furthermore, it has been observed that this compound can decrease the expression of anti-apoptotic proteins like Bcl-XL. nih.goviiarjournals.org

For more targeted mechanistic investigations, techniques like small interfering RNA (siRNA) can be used to knockdown the expression of specific genes to determine their role in the observed cellular response to this compound. nih.gov

Morphological and Flow Cytometry Analysis for Cellular Events

Morphological analysis and flow cytometry are essential for visualizing and quantifying cellular events such as apoptosis induced by this compound. Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, can be observed using microscopy after staining with fluorescent dyes like Hoechst 33342. nih.goviiarjournals.org

Flow cytometry provides a quantitative assessment of apoptosis. tandfonline.commolbiolcell.org By co-staining cells with Annexin V-FITC and propidium (B1200493) iodide (PI), it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govmdpi.com This technique has been used to confirm that this compound induces apoptosis in HL-60 cells, as evidenced by an increase in the population of Annexin V-positive cells. nih.gov DNA fragmentation, another hallmark of apoptosis, can be visualized by agarose (B213101) gel electrophoresis and quantified using DAPI staining followed by fluorometric analysis. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 23 Hydroxyursolic Acid

Elucidating Underexplored Molecular Targets and Signaling Networks

Future research will likely focus on identifying and characterizing the full spectrum of molecular targets for 23-Hydroxyursolic Acid (23-OHUA). While studies have pointed to its influence on pathways like NF-κB and MAPK, a deeper dive is needed to uncover other signaling cascades it may modulate. frontiersin.org For instance, in the context of atherosclerosis, 23-OHUA has been shown to enhance the activity of Mitogen-activated protein kinase phosphatase-1 (MKP-1), a crucial negative regulator of monocyte adhesion and chemotaxis. nih.gov This suggests that 23-OHUA helps protect monocytes from metabolic stress-induced changes that lead to a pro-atherosclerotic state. nih.gov

In cancer research, 23-OHUA has been found to induce apoptosis in human promyelocytic leukemia HL-60 cells through a Fas/Caspase-8-dependent pathway. nih.gov This process involves the formation of a death-inducing signaling complex (DISC), activation of caspase-8, and subsequent cleavage of Bid, which initiates the intrinsic apoptotic pathway. nih.gov Further investigation into these and other potential targets will be critical.

Further Investigation of Specific Cell Type Responses (e.g., Microglia, Kupffer Cells)

The specific responses of various immune cells to 23-OHUA present a significant area for future research. While the effects on monocytes and macrophages are increasingly understood, its impact on specialized tissue-resident macrophages like microglia in the brain and Kupffer cells in the liver warrants more detailed investigation. frontiersin.orgresearchgate.net

Ursolic acid, a related compound, is known to affect microglia and Kupffer cells in the context of various diseases. researchgate.net Given that 23-OHUA is a hydroxylated analog of ursolic acid, it is plausible that it also modulates the function of these critical immune cells. For example, ursolic acid has been shown to reduce the activation of microglia and the expression of inflammatory markers. nih.gov Understanding how 23-OHUA specifically influences microglia could have implications for neuroinflammatory diseases. nih.gov Similarly, investigating its effect on Kupffer cells is crucial for understanding its role in liver diseases. frontiersin.org

Development of Novel Analogues with Enhanced Specificity or Potency

The synthesis and evaluation of novel analogues of 23-OHUA is a promising strategy to improve its therapeutic properties. Based on structure-function analyses of naturally occurring ursolic acid analogs, 23-OHUA itself was identified as a compound with potentially enhanced bioavailability and anti-atherogenic properties compared to ursolic acid. nih.gov

Further structural modifications could lead to analogues with even greater specificity for particular molecular targets or increased potency. For instance, research on ursolic acid has shown that introducing an indole (B1671886) ring at the C-3 position and an amide group at the C-17 position can significantly enhance its anti-inflammatory effects in macrophages. frontiersin.org Similar derivatization strategies could be applied to 23-OHUA to develop next-generation therapeutics.

Application of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to Understand Biological Effects

The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, will be instrumental in obtaining a holistic view of the biological effects of 23-OHUA. researchgate.net These powerful tools can identify global changes in gene expression, protein levels, and metabolite profiles in response to 23-OHUA treatment, providing unbiased insights into its mechanisms of action.

Recent advancements in omics have already begun to characterize the molecular changes underlying various complex diseases, and applying these technologies to study 23-OHUA could reveal novel pathways and biomarkers associated with its therapeutic effects. researchgate.net For example, comparative transcriptome and metabolome analysis has been used to understand resistance mechanisms in plants, a methodology that could be adapted to study the effects of 23-OHUA in human cells and tissues. nih.gov

Advanced Computational Modeling for SAR and Target Prediction (e.g., Docking Studies)

Advanced computational modeling techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a crucial role in accelerating the discovery and development of 23-OHUA-based therapies. These in silico methods can predict the binding affinity of 23-OHUA and its analogues to various protein targets, helping to prioritize compounds for experimental testing.

Molecular docking has been used to predict the interaction of natural compounds with specific receptors, and such approaches can be applied to 23-OHUA to identify its direct molecular targets. researchgate.netumm.ac.id QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of new analogues with improved properties. core.ac.uk These computational approaches, when integrated with experimental data, will provide a powerful platform for understanding the structure-activity relationships of 23-OHUA and for predicting new therapeutic applications.

Q & A

Q. What methodologies are used to identify 23-Hydroxyursolic Acid in plant extracts?

this compound is identified using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is employed to establish fingerprint profiles of plant extracts, enabling compound tracking . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like COSY, HMQC, and HMBC, is critical for structural confirmation. Key NMR signals include a hydroxymethyl group (δ 3.71–4.18 ppm for protons, δ 68.0 ppm for carbon) and characteristic ursane-type triterpenoid resonances .

Q. What are the primary natural sources of this compound?

The compound is found in plants such as Campsis grandiflora (Lingxiao flower), Guettarda angelica, Eucalyptus perriniana, and Ilex integra . It is typically isolated from stem bark or leaf extracts via solvent extraction (e.g., ethanol or methanol) followed by column chromatography using silica gel or Sephadex LH-20 .

Q. How is this compound isolated and purified for in vitro studies?

Isolation involves sequential steps:

Extraction : Dried plant material is macerated in ethanol or methanol.

Fractionation : Crude extract is partitioned using solvents of varying polarities (e.g., hexane, ethyl acetate).

Chromatography : Active fractions are subjected to column chromatography (silica gel, gradient elution with CHCl₃-MeOH) or preparative HPLC.

Purity Validation : Purity (>90%) is confirmed via HPLC-UV or LC-MS .

Advanced Research Questions

Q. What molecular mechanisms underlie the pro-apoptotic effects of this compound?

In HL-60 human promyelocytic leukemia cells, this compound induces apoptosis via the Fas/Caspase-8-dependent pathway. This involves upregulation of Fas receptors, activation of Caspase-8, and subsequent cleavage of downstream effectors like Caspase-3 and PARP. Western blotting and flow cytometry are used to validate protein expression and apoptotic cell populations .

Q. How can researchers resolve contradictions in reported bioactivity across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in:

  • Cell Lines : Sensitivity of HL-60 vs. other cancer models.
  • Compound Purity : Impurities in plant-derived samples (e.g., co-eluting triterpenoids) .
  • Assay Conditions : Incubation time, serum concentration, and solvent controls.
    Methodological standardization, orthogonal assays (e.g., MTT, Annexin V staining), and sourcing ≥95% pure reference standards are recommended .

Q. What advanced spectroscopic techniques are used for structural elucidation?

Beyond ¹H- and ¹³C-NMR, 2D NMR experiments are critical:

  • COSY : Identifies scalar-coupled protons (e.g., H-23 and H-24 in the hydroxymethyl group).
  • HMBC : Correlates long-range carbon-proton couplings to confirm the hydroxylation site at C-23 .
    Mass spectrometry (FAB-MS or ESI-MS) provides molecular formula validation (C₃₀H₄₈O₄, [M+Na]⁺ at m/z 487.3) .

Q. How does this compound compare to structurally related triterpenoids in bioactivity?

Compared to ursolic acid, 23-hydroxylation enhances apoptotic potency in leukemia models. Structure-activity relationship (SAR) studies suggest that hydroxylation at C-23 increases membrane permeability and target binding affinity. Computational docking and comparative cytotoxicity assays (e.g., against UA and oleanolic acid) are used to validate these hypotheses .

Methodological Notes

  • Data Presentation : Use tables to summarize NMR shifts (e.g., δ 68.0 ppm for C-23) and bioactivity metrics (IC₅₀, apoptosis rates) .
  • Ethical Considerations : Adhere to the 3Rs (Replacement, Reduction, Refinement) in animal studies, as outlined in historical toxicity testing frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.